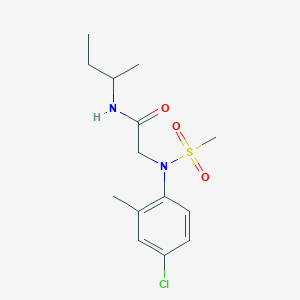
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as BNMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNMPA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes, including phospholipase C and diacylglycerol kinase. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been shown to bind to certain proteins, including G protein-coupled receptors, and to induce changes in their conformation and activity.
Biochemical and physiological effects:
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to have various biochemical and physiological effects, including the inhibition of phospholipase C and diacylglycerol kinase, the induction of changes in the conformation and activity of G protein-coupled receptors, and the potential induction of apoptosis in cancer cells. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been shown to have anti-inflammatory and anti-oxidative effects in certain cells and tissues.
実験室実験の利点と制限
One of the main advantages of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its small size and ability to penetrate cell membranes, allowing for easy access to intracellular targets. However, (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine can also be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, including the development of new synthetic methods for (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine and related compounds, the elucidation of the mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine and its effects on various enzymes and proteins, the exploration of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine's potential as a therapeutic agent for cancer and other diseases, and the investigation of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine's effects on different cell types and tissues. Additionally, the use of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine in combination with other compounds or techniques, such as fluorescence microscopy or mass spectrometry, may provide new insights into its mechanism of action and potential applications in research.
合成法
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 2-methyl-4-nitroaniline in the presence of a base. The reaction yields (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine as a yellow solid, which can be purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has been used in various scientific research applications, including as a fluorescent probe for imaging mitochondria in live cells, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for cancer and other diseases. (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been used to study the structure and function of certain proteins, including G protein-coupled receptors.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-13(18(19)20)3-4-14(11)17-10-12-2-5-15-16(9-12)22-7-6-21-15/h2-5,8-9,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFUGWCRLQBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)